tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)acetate
Description
tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)acetate is a pyridinone derivative characterized by a tert-butyl ester group, a bromo substituent at position 4, and a methoxy group at position 5 on the pyridinone ring. The tert-butyl group enhances steric bulk and solubility in organic solvents, while the electron-donating methoxy group modulates the electronic properties of the aromatic system.
Properties
Molecular Formula |
C12H16BrNO4 |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C12H16BrNO4/c1-12(2,3)18-11(16)7-14-6-9(17-4)8(13)5-10(14)15/h5-6H,7H2,1-4H3 |
InChI Key |
OIJNJADVHQQWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=CC1=O)Br)OC |
Origin of Product |
United States |
Biological Activity
tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)acetate, identified by its CAS number 1893432-24-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
- Molecular Formula : C₁₅H₂₂BrNO₅
- Molecular Weight : 376.24 g/mol
- Structure : The compound features a pyridine ring with bromo and methoxy substituents, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The following sections detail specific activities observed in studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyridine derivatives:
- Mechanism of Action :
- Efficacy :
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HCT-15 | 1.61 |
| Compound B | MCF-7 | 1.98 |
| tert-butyl 2-(4-bromo...) | Various | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Inhibition Studies :
- Toxicity Assessment :
Anticonvulsant Activity
Pyridine derivatives have also been investigated for their anticonvulsant properties:
- Efficacy :
- SAR Analysis :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
-
Substituent Effects :
- The bromo group is essential for increased reactivity and biological interaction.
- Methoxy groups enhance lipophilicity, aiding in cellular uptake and bioavailability.
- Comparative Analysis :
Comparison with Similar Compounds
Comparison with Structural Analogs
tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate ()
- Substituents: Features an acetylamino group at position 3 and lacks substituents at positions 4–6.
- Synthesis : Prepared via N-alkylation of nitropyridone with tert-butyl bromoacetate followed by hydrogenation over palladium-on-carbon .
- Key Differences: The absence of bromo and methoxy groups reduces steric hindrance and alters hydrogen-bonding interactions in the crystal lattice (C–H···O vs.
Compound 8: Fluorinated Pyridinone Derivative ()
- Substituents : Contains fluorine atoms and a trifluoropropyl group, introducing strong electron-withdrawing effects.
- Synthesis : Likely involves multi-step functionalization, including fluorination and amide coupling.
- Key Differences : Fluorine substituents enhance metabolic stability and binding affinity in proteolysis-targeting chimeras (PROTACs), contrasting with the bromo group’s role in cross-coupling .
Physicochemical Properties
Reactivity and Functional Utility
- Bromo Substituent: The target compound’s bromo group enables palladium-catalyzed cross-coupling, a feature absent in the acetylamino analog. This makes it superior for synthesizing biaryl scaffolds.
- Fluorine in Compound 8 : Improves pharmacokinetic properties (e.g., bioavailability) but limits utility in traditional cross-coupling, highlighting a trade-off between stability and reactivity .
Crystallographic and Intermolecular Interaction Analysis
In contrast, the target compound’s bromo and methoxy groups may facilitate halogen bonding or dipole-dipole interactions, though crystallographic data for the target remains unreported. Structural analysis tools like SHELX () are critical for such comparisons, though their use in the cited studies is implied rather than explicitly stated .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key stages:
Formation of the 4-bromo-5-methoxypyridin-2(1H)-one core , often starting from 4-bromo-2,5-dimethoxypyridine, which is subjected to selective demethylation to yield the 4-bromo-5-methoxypyridin-2(1H)-one intermediate.
N-Alkylation of the pyridinone nitrogen with a tert-butyl 2-bromoacetate or related tert-butyl ester alkylating agent to introduce the tert-butyl 2-acetate side chain.
This approach is supported by patent literature describing the demethylation and subsequent N-alkylation steps leading to the target compound.
Stepwise Synthetic Details
Reaction Conditions and Optimization
Demethylation : The demethylation step requires careful control to avoid overreaction or cleavage of other sensitive groups. Boron tribromide (BBr3) is a commonly used reagent for selective demethylation of methoxy groups on heteroaromatic rings.
N-Alkylation : The alkylation is typically performed under anhydrous conditions using polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with mild bases like potassium carbonate (K2CO3) to deprotonate the pyridinone nitrogen and facilitate nucleophilic substitution.
Purification : Post-reaction purification involves column chromatography on silica gel, often using gradients of ethyl acetate/hexanes to isolate the pure tert-butyl ester product.
Alternative Synthetic Routes
While the above method is the most direct, alternative routes may involve:
Direct esterification of the corresponding acid : Starting from 4-bromo-5-methoxypyridin-2(1H)-one-2-acetic acid, esterification with tert-butanol under acidic catalysis could yield the tert-butyl ester.
Use of different alkylating agents : Instead of tert-butyl 2-bromoacetate, tert-butyl 2-chloroacetate or tert-butyl 2-iodoacetate could be employed, though bromides are generally preferred for reactivity balance.
Research Findings and Analytical Data
Structural Confirmation
Nuclear Magnetic Resonance (NMR) : Proton NMR data typically show characteristic signals for the tert-butyl group (singlet around 1.4 ppm), aromatic protons of the pyridinone ring, and methoxy group (singlet near 3.8 ppm).
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight of the compound. For example, a reported m/z value of 184 [M+H]+ corresponds to related tert-butyl pyridinone derivatives, indicating successful synthesis.
Reaction Monitoring
Thin-Layer Chromatography (TLC) is used to monitor reaction progress, with the starting materials and product exhibiting distinct Rf values.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide further purity and identity confirmation.
Yield and Purity
Reported yields for the N-alkylation step range from moderate to high (60–85%), depending on reaction scale and conditions.
Purity after chromatography typically exceeds 95%, suitable for further biological or synthetic applications.
Summary Table of Preparation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
